molecular formula C19H19NO4S B2564891 6-ethyl-3-(4-methoxybenzenesulfonyl)-1-methyl-1,4-dihydroquinolin-4-one CAS No. 899215-16-8

6-ethyl-3-(4-methoxybenzenesulfonyl)-1-methyl-1,4-dihydroquinolin-4-one

Cat. No.: B2564891
CAS No.: 899215-16-8
M. Wt: 357.42
InChI Key: OBOFBIMJJOHIDY-UHFFFAOYSA-N
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Description

6-Ethyl-3-(4-methoxybenzenesulfonyl)-1-methyl-1,4-dihydroquinolin-4-one is a derivative of the 1,4-dihydroquinolin-4-one scaffold, a class of compounds known for diverse pharmacological activities, including antibacterial, anti-inflammatory, and anti-neurodegenerative properties . Its structure features:

  • Ethyl group at position 6 (C6) of the quinoline ring.
  • 4-Methoxybenzenesulfonyl moiety at position 3 (C3), which introduces sulfonamide functionality.
  • Methyl group at position 1 (N1), contributing to steric and electronic modulation.

Properties

IUPAC Name

6-ethyl-3-(4-methoxyphenyl)sulfonyl-1-methylquinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4S/c1-4-13-5-10-17-16(11-13)19(21)18(12-20(17)2)25(22,23)15-8-6-14(24-3)7-9-15/h5-12H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBOFBIMJJOHIDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-3-(4-methoxybenzenesulfonyl)-1-methyl-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the ethyl, methoxybenzenesulfonyl, and methyl groups through various substitution reactions. Common reagents used in these reactions include ethylating agents, sulfonyl chlorides, and methylating agents. The reaction conditions often involve the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

6-ethyl-3-(4-methoxybenzenesulfonyl)-1-methyl-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogenating agents, sulfonyl chlorides, and alkylating agents are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.

Scientific Research Applications

6-ethyl-3-(4-methoxybenzenesulfonyl)-1-methyl-1,4-dihydroquinolin-4-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-ethyl-3-(4-methoxybenzenesulfonyl)-1-methyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis at Key Positions

The pharmacological profile of 1,4-dihydroquinolin-4-one derivatives is highly dependent on substituent variations. Below is a comparative analysis of analogous compounds (Table 1):

Table 1: Structural and Functional Comparison of Selected 1,4-Dihydroquinolin-4-One Derivatives
Compound Name / ID Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Activity/Notes Reference
Target Compound C3: 4-MeO-PhSO₂; C6: Et; N1: Me C₁₉H₁₉NO₄S 357.43 Structural analog of KN-93 N/A
KN-93 C3: 4-MeO-PhSO₂; Additional hydroxyethyl C₂₉H₃₂ClN₃O₃S 562.11 CaMKII inhibitor (IC₅₀ ~ 0.5 µM)
KN-92 C3: 4-MeO-PhSO₂ (lacks hydroxyethyl) C₂₇H₂₈ClN₃O₃S 534.05 Inactive analog of KN-93
BA94548 C3: 3,5-diMe-PhSO₂; C6: F; C7: 4-F-Ph-piperazine C₂₈H₂₇F₂N₃O₃S 523.59 Potential kinase modulator
E599-0270 C3: 4-MeO-PhSO₂; C6: F; C7: 4-Me-piperazine C₂₄H₂₈FN₃O₄S 497.56 Screening compound for drug discovery
Compound 93 (J. Med. Chem. 2007) C3: 4-MeO-PhCO; N1: Butyl C₂₁H₂₁NO₃ 335.40 Anti-inflammatory lead
1-[(4-Chlorophenyl)methyl]-6-ethoxy analog C3: 4-iPr-PhSO₂; C6: OEt; N1: 4-Cl-PhCH₂ C₂₈H₂₇ClN₂O₄S 523.05 Unknown activity

Key Observations from Structural Comparisons

Position 3 (C3) Modifications
  • Sulfonyl vs. Carbonyl Groups : The target compound’s 4-methoxybenzenesulfonyl group (C3) distinguishes it from analogs like Compound 93 (4-methoxybenzoyl), which showed anti-inflammatory activity . Sulfonyl groups enhance hydrogen bonding and metabolic stability compared to carbonyl derivatives.
  • Substituent Effects on Activity : KN-93’s CaMKII inhibition relies on both the 4-methoxybenzenesulfonyl group and a hydroxyethyl side chain, whereas KN-92 (lacking hydroxyethyl) is inactive . This highlights the critical role of auxiliary substituents in biological activity.
Position 6 (C6) Variations
  • Ethyl (Et) vs. Fluoro (F) : The target compound’s ethyl group may enhance lipophilicity compared to fluoro-substituted analogs (e.g., BA94548 , E599-0270 ), which are designed for improved bioavailability and target binding .
Position 1 (N1) Substituents
  • Methyl (Me) vs. Alkyl/Benzyl: The N1-methyl group in the target compound contrasts with bulkier substituents like pentyl (Compound 94) or benzyl ( Compound in ).

Pharmacological Implications

  • Enzyme Inhibition Potential: The structural similarity to KN-93 suggests the target compound may exhibit CaMKII or kinase-modulating activity, though empirical validation is required .
  • Antimicrobial and Anti-Inflammatory Prospects : Derivatives with sulfonyl groups (e.g., BA94548 ) have shown promise in targeting bacterial enzymes, indicating a possible avenue for the target compound .

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